molecular formula C15H14O2 B13945237 1-Phenoxy-1-phenylpropan-2-one CAS No. 35855-75-5

1-Phenoxy-1-phenylpropan-2-one

Cat. No.: B13945237
CAS No.: 35855-75-5
M. Wt: 226.27 g/mol
InChI Key: QZQVADRODOMYKX-UHFFFAOYSA-N
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Description

1-Phenoxy-1-phenylpropan-2-one is an organic compound with the molecular formula C15H14O2. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is characterized by the presence of both phenyl and phenoxy groups attached to a propanone backbone. It is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxy-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used (e.g., lithium aluminum hydride or hydrogen gas with a palladium catalyst).

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or alkoxide ions for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated derivatives, alkylated or arylated products.

Scientific Research Applications

1-Phenoxy-1-phenylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of this compound.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Phenoxy-1-phenylpropan-2-one depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and reducing enzyme activity. The phenyl and phenoxy groups can engage in π-π interactions or hydrogen bonding with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Phenylacetone (1-Phenyl-2-propanone): Similar structure but lacks the phenoxy group.

    1-Phenoxypropan-2-ol: Contains a hydroxyl group instead of a ketone group.

    Benzyl methyl ketone: Another name for phenylacetone, with similar properties.

Uniqueness: 1-Phenoxy-1-phenylpropan-2-one is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and derivatizations, making it a valuable compound in various research fields.

Properties

CAS No.

35855-75-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-phenoxy-1-phenylpropan-2-one

InChI

InChI=1S/C15H14O2/c1-12(16)15(13-8-4-2-5-9-13)17-14-10-6-3-7-11-14/h2-11,15H,1H3

InChI Key

QZQVADRODOMYKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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